4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
The compound “4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also includes a 1,2,3-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Piperazine rings can participate in various reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis, Biological Activity, and Structure Activity Relationship Studies : This research involved the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus, exploring various synthesis techniques like conventional, microwave, and ultrasound irradiation. The compounds were assessed for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, with some showing promising results. Molecular docking further validated the enzyme inhibitory potentials of these compounds (Mermer et al., 2018).
Anticancer Agents and Carbonic Anhydrase Inhibitors : New mono Mannich bases with piperazines were synthesized to assess their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. Compounds exhibited notable tumor selectivity and inhibition profiles, marking them as potential leads for carbonic anhydrase studies (Tuğrak et al., 2019).
Antitumor Activity of Novel Schiff Bases : A study synthesized novel 1,2,4-triazole Schiff bases with the 1-[bi-(4-fluorophenyl)methyl]piperazine group and evaluated their antitumor activity. Several compounds displayed significant inhibitory activity against CDC25B, indicating their potential as antitumor agents (Ding et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is the G-protein coupled receptor GPR55 . GPR55 is a type of protein that plays a crucial role in cellular signaling and function .
Mode of Action
This compound acts as an agonist for the GPR55 receptor . This means that it binds to this receptor and activates it, leading to a series of changes in the cell .
Biochemical Pathways
Upon activation of the GPR55 receptor by this compound, there is a stimulation of cellular ERK1/2 phosphorylation . This is a key step in many cellular processes, including cell division and differentiation .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The activation of the GPR55 receptor by this compound leads to a series of cellular changes, including the phosphorylation of ERK1/2 . This can influence various cellular processes, including cell growth and differentiation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that can bind to the GPR55 receptor may affect its efficacy . Additionally, the stability of this compound may be affected by factors such as temperature and pH .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)triazolidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-14-6-5-9-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-4-3-7-16(17)22/h3-9,19-20,23-26H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPRFSOAIHECJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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